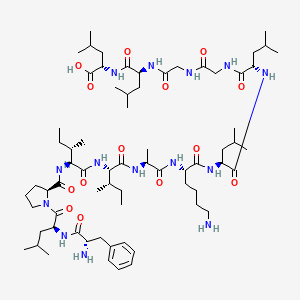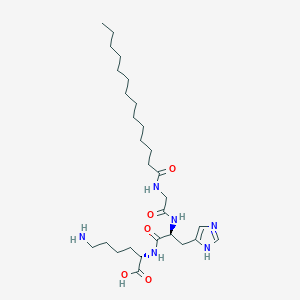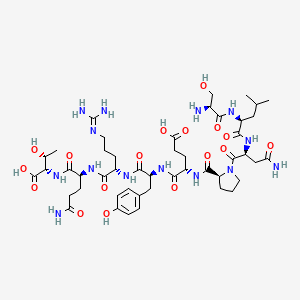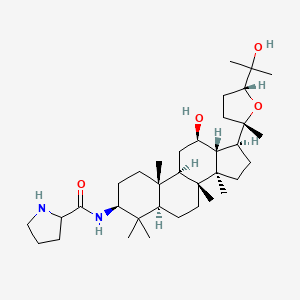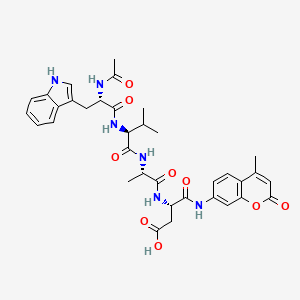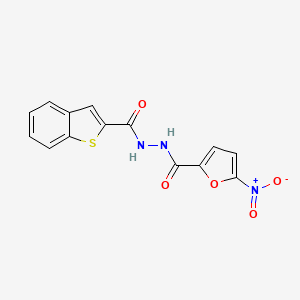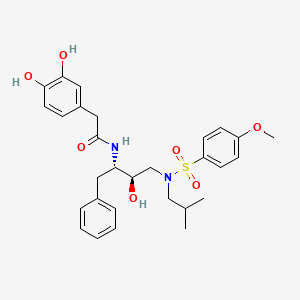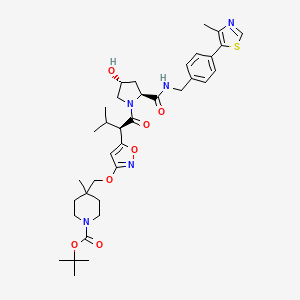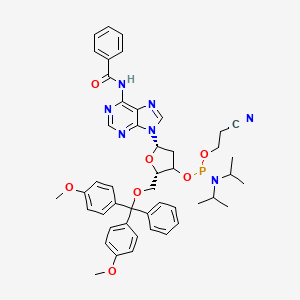
DMT-L-dA(bz) Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMT-L-dA(bz) Phosphoramidite, also known as L-DA-CE phosphoramidite, is a chemical compound primarily used in the synthesis of DNA. It is a phosphoramidite derivative of deoxyadenosine, where the exocyclic amine functions are protected by a benzoyl group. This compound is crucial in the field of oligonucleotide synthesis, particularly for creating mirror-image DNA, which is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-L-dA(bz) Phosphoramidite involves several steps The starting material, deoxyadenosine, undergoes protection of its exocyclic amine group with a benzoyl group This is followed by the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) groupThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DMT-L-dA(bz) Phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during DNA synthesis is oxidized to a phosphate triester.
Substitution: The benzoyl protecting group can be removed under basic conditions to yield the free amine group.
Common Reagents and Conditions
Oxidation: Iodine in water or pyridine is commonly used.
Deprotection: Concentrated ammonia solution is used to remove the benzoyl group.
Coupling: Tetrazole is used as an activator in the coupling reaction.
Major Products Formed
The major products formed from these reactions include the desired oligonucleotide with a phosphate backbone and the free amine group after deprotection .
Scientific Research Applications
DMT-L-dA(bz) Phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of oligonucleotides for various chemical studies.
Biology: Employed in the study of DNA-drug interactions and the synthesis of mirror-image DNA.
Medicine: Utilized in the development of antisense oligonucleotides and aptamers for therapeutic applications.
Industry: Used in the production of synthetic DNA for various industrial applications, including biotechnology and pharmaceuticals
Mechanism of Action
The mechanism of action of DMT-L-dA(bz) Phosphoramidite involves its incorporation into the growing oligonucleotide chain during DNA synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the oligonucleotide, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester. The benzoyl protecting group is removed under basic conditions to yield the free amine group, completing the synthesis of the desired oligonucleotide .
Comparison with Similar Compounds
DMT-L-dA(bz) Phosphoramidite is unique due to its specific protecting groups and its use in the synthesis of mirror-image DNA. Similar compounds include:
DMT-dA(bz) Phosphoramidite: Used in standard DNA synthesis with similar protecting groups.
DMT-2’-Fluoro-dA(bz) Phosphoramidite: Provides increased thermal stability and nuclease resistance.
DMT-dG(ib) Phosphoramidite: Used for the synthesis of oligonucleotides with guanine bases protected by isobutyryl groups
Properties
Molecular Formula |
C47H52N7O7P |
|---|---|
Molecular Weight |
857.9 g/mol |
IUPAC Name |
N-[9-[(2S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m0/s1 |
InChI Key |
GGDNKEQZFSTIMJ-FZTYVIQASA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)
![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)

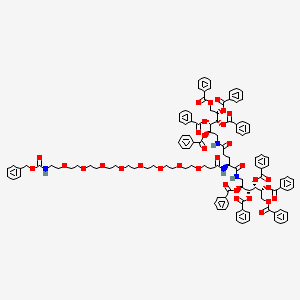
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
